molecular formula C25H20BrNO5 B3306724 4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929412-45-3

4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B3306724
CAS No.: 929412-45-3
M. Wt: 494.3 g/mol
InChI Key: FSXQYMUFGUZWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a brominated aromatic ring, a 3,4-dimethoxybenzoyl group, and a methyl-substituted benzofuran core. Its molecular formula is C₂₅H₂₀BrNO₅, with a calculated molecular weight of 498.8 g/mol. The bromine atom at the 4-position of the benzamide moiety, combined with the electron-donating methoxy groups on the benzoyl fragment, confers distinct electronic and steric properties.

Properties

IUPAC Name

4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO5/c1-14-19-10-9-18(27-25(29)15-4-7-17(26)8-5-15)13-21(19)32-24(14)23(28)16-6-11-20(30-2)22(12-16)31-3/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXQYMUFGUZWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Introduction of the Bromine Atom: Bromination is carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow techniques and automated synthesis platforms to scale up the production efficiently .

Chemical Reactions Analysis

4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine atom to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Due to its potential medicinal properties, it is investigated for its therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Yield Key Features
4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide C₂₅H₂₀BrNO₅ 498.8 Br (benzamide), 3,4-dimethoxybenzoyl (benzofuran), methyl (benzofuran) Not reported Bromine enhances hydrophobicity; methoxy groups improve solubility .
4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide C₂₅H₂₀ClNO₅ 454.9 Cl (benzamide), same benzofuran substituents Not reported Lower molecular weight; Cl may reduce steric hindrance vs. Br .
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.3 Benzamide, 3,4-dimethoxyphenethylamine 80% Simpler structure; lower melting point (90°C) .
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) C₁₆H₁₅NO₄ 285.3 Hydroxy (benzamide), 3,4-dimethoxyphenethylamine 34% Hydroxy group increases reactivity; lower yield due to side reactions .
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₀BrClF₅NO₂ 503.6 Br, Cl, F, trifluoropropyl 90% High yield; fluorine and trifluoropropyl enhance metabolic stability .

Key Observations

Substituent Effects :

  • Bromine vs. Chlorine : The brominated analog has a higher molecular weight (~44 g/mol difference) and greater steric bulk compared to the chloro derivative. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems .
  • Methoxy vs. Hydroxy : Methoxy groups (as in the target compound) improve solubility and reduce metabolic degradation compared to hydroxy groups (e.g., Rip-D), which are prone to glucuronidation .

Synthesis and Yield: The trifluoropropyl-containing analog () achieved a 90% yield, likely due to optimized reaction conditions or stabilized intermediates.

Physical Properties :

  • Melting points for simpler benzamides (e.g., Rip-B: 90°C) are lower than expected for the target compound, suggesting that the benzofuran core and bromine substituent enhance crystalline packing .

Biological Implications :

  • Fluorinated analogs () exhibit high synthetic yields and stability, making them candidates for drug development.
  • The target compound’s dimethoxybenzoyl group may mimic natural ligands in enzyme-binding pockets, though specific activity data are lacking .

Structural Analysis and Crystallography

The SHELX software suite () is widely used for crystallographic refinement. For the target compound, key structural features include:

  • Dihedral Angles: The benzofuran ring likely adopts a planar conformation, with the methyl group causing minor torsional strain.
  • Hydrogen Bonding : Methoxy oxygen atoms may form weak hydrogen bonds with solvent or protein residues, influencing solubility and binding .

Biological Activity

4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in cancer treatment and pain management. This article provides a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H20BrN1O3C_{20}H_{20}BrN_{1}O_{3} and a molecular weight of approximately 396.29 g/mol. The structure consists of a benzamide core substituted with a bromo group and a benzofuran moiety, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in the proliferation of non-small cell lung cancer (NSCLC) cells. In vitro assays demonstrated that this compound effectively inhibited cell lines with FGFR1 amplification:

Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

The compound induced apoptosis and arrested the cell cycle at the G2 phase, suggesting its potential as a therapeutic agent against FGFR1-driven cancers .

Analgesic Activity

In addition to its anticancer properties, the compound has shown significant analgesic effects in preclinical models. A study evaluated its antinociceptive action using various pain models, including thermal and chemical nociception tests in mice:

  • Methods : The compound was administered via different routes (intraperitoneal, subcutaneous) and evaluated against pain induced by acetic acid, formalin, capsaicin, hot plate, and tail-flick tests.
  • Results : The compound exhibited dose-dependent antinociceptive effects that were notably more potent than traditional analgesics like aspirin and acetaminophen but less potent than morphine .

The biological activity of this compound is attributed to its ability to inhibit specific signaling pathways associated with cancer cell proliferation and pain perception:

  • FGFR1 Inhibition : Binding studies indicated that the compound forms multiple hydrogen bonds with FGFR1, disrupting downstream signaling pathways essential for tumor growth .
  • Pain Modulation : The analgesic effects are believed to result from modulation of spinal and supraspinal pathways involved in nociception without significant anti-inflammatory actions .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • NSCLC Treatment : A clinical trial involving patients with FGFR1-amplified NSCLC demonstrated promising results when treated with derivatives similar to this compound, highlighting the need for further investigation into its clinical applications .
  • Pain Management : Another study focused on chronic pain models showcased the efficacy of this compound in reducing pain responses without the side effects commonly associated with opioid treatments .

Q & A

Q. What are the common synthetic routes for 4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, starting with the coupling of substituted benzofuran and benzamide precursors. Key steps include:

  • Benzofuran core formation : Cyclization of substituted phenols with brominated intermediates under acidic conditions.
  • Amide bond formation : Use of coupling agents like EDCI or HOBt for condensation between the benzofuran amine and bromobenzoyl chloride . Optimization strategies:
  • Temperature control during cyclization (60–80°C) to minimize side reactions.
  • Purification via column chromatography with ethyl acetate/hexane gradients to isolate high-purity intermediates .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and verify the absence of unreacted intermediates. For example, the methyl group at the 3-position of benzofuran shows a singlet at δ 2.4–2.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 508.2) .
  • FT-IR : Confirms carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and aromatic C-Br bonds (600–650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., kinase inhibition IC50 values) often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer conditions (pH, ionic strength).
  • Structural isomerism : Undetected regioisomers during synthesis may contribute to divergent results . Mitigation strategies:
  • Validate purity (>95%) via HPLC before biological testing.
  • Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target binding .

Q. What role does X-ray crystallography play in elucidating the compound’s binding mode with biological targets?

X-ray crystallography (using SHELX software ) resolves:

  • Binding pocket interactions : The bromine atom and dimethoxybenzoyl group form halogen bonds and π-π stacking with kinase ATP-binding sites.
  • Conformational flexibility : The benzofuran moiety’s methyl group stabilizes hydrophobic interactions, as seen in co-crystal structures with CDK2 . Refinement protocols:
  • Use SHELXL for high-resolution data (≤1.5 Å) to model anisotropic displacement parameters.
  • Validate hydrogen-bonding networks with Coot .

Q. How can computational modeling predict off-target interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify:

  • Selectivity profiles : The 3,4-dimethoxybenzoyl group may cross-react with P450 enzymes (CYP3A4), predicted via pharmacophore mapping .
  • Metabolic stability : DFT calculations (B3LYP/6-31G*) assess susceptibility to oxidative demethylation . Experimental validation:
  • Pair in silico results with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Notes

  • Advanced questions emphasize mechanistic insights, data validation, and interdisciplinary approaches (e.g., combining crystallography and computational modeling).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Reactant of Route 2
4-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.